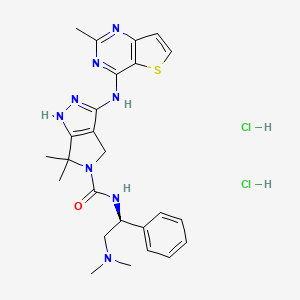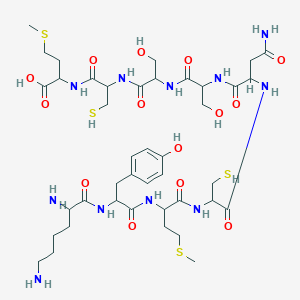![molecular formula C18H21Cl3N4O B1150386 2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride CAS No. 956121-30-5](/img/structure/B1150386.png)
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Übersicht
Beschreibung
“2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride” is a PKD inhibitor that suppresses the proliferation and migration of four bladder cancer cell lines in vitro . It has a molecular formula of C18H21Cl3N4O and a molecular weight of 415.74.
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, which is a benzene ring fused with a 2-pyrimidinone ring . It also contains a 2-aminobutyl group and a 4-chlorophenol group.
Chemical Reactions Analysis
Quinazolinones, such as this compound, are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of various compounds with antimicrobial, antitubercular, and antiviral activities .
Physical And Chemical Properties Analysis
This compound is a solid powder with a boiling point of 480.0±45.0°C at 760 mmHg and a density of 1.325±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
PKD-IN-1: has been identified as a potential therapeutic agent in cancer treatment. PKD plays a crucial role in the regulation of tumor growth and progression. Inhibitors like PKD-IN-1 can suppress the proliferation and migration of cancer cells . For instance, in bladder cancer, PKD-IN-1 analogs have shown to block tumor growth by inducing G2/M cell cycle arrest .
Cardiovascular Research
In cardiovascular research, PKD-IN-1 helps in understanding the role of PKD in cardiomyocyte function, especially under conditions of oxidative stress . By inhibiting PKD, researchers can study the pathways involved in cardiac hypertrophy and failure, potentially leading to new treatments for heart diseases.
Drug Discovery Tools
PKD-IN-1 serves as a tool in drug discovery, providing a means to study the biological functions of PKD and its role in various diseases. It aids in the design and synthesis of new PKD inhibitors with improved specificity and potency .
Safety and Hazards
Zukünftige Richtungen
Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of conditions such as cancer and microbial infections .
Wirkmechanismus
Target of Action
PKD-IN-1 (dihydrochloride), also known as 2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride, is a compound that primarily targets Protein Kinase D (PKD) . PKD is a family of proteins that play crucial roles in various cellular processes, including cell proliferation, survival, and migration . Among the three isoforms of PKD, PKD2 is found to be highly expressed in bladder cancer cell lines and urothelial carcinoma tissues .
Mode of Action
PKD-IN-1 acts as an inhibitor of PKD, specifically PKD2 . It binds to the PKD2, thereby inhibiting its activity. This inhibition disrupts the normal functioning of the PKD2, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of PKD2 by PKD-IN-1 affects several biochemical pathways. PKD2 is involved in various signaling cascades, including those associated with cell proliferation, survival, and migration
Pharmacokinetics
It is known that pkd-in-1 is a small molecule, which suggests it may have good bioavailability and can be orally administered .
Result of Action
The inhibition of PKD2 by PKD-IN-1 leads to a decrease in cell proliferation and migration, as observed in bladder cancer cell lines . This suggests that PKD-IN-1 could potentially suppress the growth of cancer cells. Furthermore, PKD-IN-1 treatment or PKD2 silencing has been shown to arrest bladder cancer cells at the G2/M phase of the cell cycle .
Eigenschaften
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGDWBLOLWOED-CURYUGHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PKD-IN-1 (dihydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)


